PNZ-ONb
CAS No.: 1154758-31-2
Cat. No.: VC3082956
Molecular Formula: C17H14N2O7
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1154758-31-2 |
---|---|
Molecular Formula | C17H14N2O7 |
Molecular Weight | 358.3 g/mol |
IUPAC Name | [(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] (4-nitrophenyl)methyl carbonate |
Standard InChI | InChI=1S/C17H14N2O7/c20-15-13-10-3-4-11(7-10)14(13)16(21)18(15)26-17(22)25-8-9-1-5-12(6-2-9)19(23)24/h1-6,10-11,13-14H,7-8H2/t10-,11+,13?,14? |
Standard InChI Key | JQPBWZAECBQIKQ-WHCAJBEMSA-N |
Isomeric SMILES | C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
PNZ-ONb is identified by the chemical name 3a,4,7,7a-Tetrahydro-2-[[[(4-nitrophenyl)methoxy]carbonyl]oxy]-4,7-methano-1H-isoindole-1,3(2H)-dione. This compound is registered with CAS number 193269-82-8 and EINECS number
1533716-785-6 . The compound is also known by several synonyms including TROC-OSU and Carbonic acid, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl (4-nitrophenyl)methyl ester .
The nomenclature reflects the compound's complex structure, incorporating both a 4-nitrophenyl methoxy component and a tetrahydro-methano-isoindole-dione system. The "PNZ" portion of the name refers to the p-Nitrobenzyloxycarbonyl group, which is a significant functional component with established applications in peptide chemistry .
Physical and Chemical Properties
PNZ-ONb exhibits specific physicochemical properties that define its behavior in laboratory and industrial applications. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C17H14N2O7 |
Molar Mass | 358.3 g/mol |
Density | 1.55 g/cm³ |
Boiling Point | 527.8±60.0 °C (Predicted) |
Recommended Storage | Room Temperature |
This compound contains a nitro group attached to a benzyl moiety, which contributes to its specific reactivity profile . The presence of the nitro group makes the compound susceptible to reduction reactions, which is relevant to its application in peptide chemistry .
Structural Characteristics
PNZ-ONb features a complex molecular architecture that combines several functional groups:
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A 4-nitrophenyl group that serves as an electron-withdrawing component
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A methoxycarbonyl linker
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A tetrahydro-methano-isoindole-dione system that functions as a leaving group
This structural arrangement makes PNZ-ONb particularly useful in chemical synthesis applications. The compound's reactive nature stems from the electronic properties of the nitro group and the susceptibility of the carbonate linkage to nucleophilic attack . The structure enables the transfer of the PNZ protecting group to amino functionalities under controlled conditions.
Applications in Peptide Chemistry
PNZ-ONb is closely related to the p-Nitrobenzyloxycarbonyl (pNZ) protecting group, which has significant applications in solid-phase peptide synthesis. The pNZ group serves as a temporary protecting group for α-amino functionalities in peptide synthesis with several advantages:
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The pNZ group is orthogonal with the most common protecting groups used in peptide chemistry, including Boc, Fmoc, and Alloc systems .
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It can be removed under neutral conditions in the presence of catalytic amounts of acid .
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The pNZ derivatives are readily synthesized solids that perform well on solid phase .
Comparative Analysis with Other Protecting Groups
When compared to other common protecting groups used in peptide chemistry, the pNZ group (introduced using reagents like PNZ-ONb) offers distinctive characteristics:
Protecting Group | Removal Conditions | Advantages | Limitations |
---|---|---|---|
pNZ | Reduction (e.g., SnCl₂) | Orthogonal to Fmoc/Boc/Alloc; Prevents DKP/aspartimide formation | Requires metallic reducing agents |
Fmoc | Basic conditions (piperidine) | Well-established protocols; Compatible with tBu side-chain protection | Can cause DKP/aspartimide formation |
Boc | Acidic conditions (TFA) | High stability to bases | Not compatible with acid-sensitive moieties |
Alloc | Pd-catalyzed reactions | Orthogonal to acid/base conditions | Requires transition metal catalysts |
This comparison highlights the unique niche that pNZ chemistry fills in the peptide synthesis toolkit, particularly for challenging sequences prone to side reactions.
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